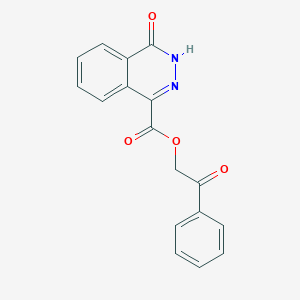![molecular formula C18H18BrN3O4 B299720 5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide](/img/structure/B299720.png)
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide, commonly known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research. It was first discovered as a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Since then, BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
BAY 11-7082 exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, and activates the expression of genes involved in inflammation and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the production of amyloid beta peptides in Alzheimer's disease. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
实验室实验的优点和局限性
One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of BAY 11-7082. One potential application is in the development of novel cancer therapies. BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further studies are needed to determine its potential as a therapeutic agent. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, and further studies are needed to determine its efficacy in preclinical models. Finally, the potential off-target effects of BAY 11-7082 need to be further investigated to ensure the accuracy of experimental results.
合成方法
The synthesis of BAY 11-7082 involves several steps, starting from commercially available starting materials. The detailed synthesis procedure has been published in several scientific journals and involves the use of various reagents and solvents. The final product is obtained as a white solid, which is then purified by recrystallization.
科学研究应用
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation is also a significant target of BAY 11-7082, and it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the production of amyloid beta peptides.
属性
产品名称 |
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide |
|---|---|
分子式 |
C18H18BrN3O4 |
分子量 |
420.3 g/mol |
IUPAC 名称 |
5-bromo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-9-13(10-20-11-14)18(24)21-15-1-3-16(4-2-15)26-12-17(23)22-5-7-25-8-6-22/h1-4,9-11H,5-8,12H2,(H,21,24) |
InChI 键 |
JJKCBRXJDPHTQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
规范 SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)


![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)


![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)